![molecular formula C17H17F4N5O B2761151 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034405-07-5](/img/structure/B2761151.png)
1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a signaling pathway involved in regulating cell growth, survival, and metabolism.
Aplicaciones Científicas De Investigación
- TAK-659 exhibits promising anti-cancer effects. Researchers have explored its role in inhibiting specific kinases involved in cancer cell proliferation and survival. It may serve as a targeted therapy for certain malignancies, including lymphomas and solid tumors .
- The compound’s kinase inhibition properties extend to immune signaling pathways. It has been studied for its potential in treating autoimmune diseases (such as rheumatoid arthritis and lupus) and inflammatory conditions (like Crohn’s disease and psoriasis). By modulating immune responses, it could offer therapeutic benefits .
- TAK-659 has attracted attention in the field of neurology. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers are investigating its impact on neuronal survival and neuroinflammation .
- Hematological cancers, such as leukemia and multiple myeloma, involve aberrant kinase signaling. TAK-659 has shown efficacy against these malignancies by inhibiting kinases critical for cancer cell growth and survival. Combination therapies with existing drugs are being explored .
- Some studies suggest that TAK-659 may have protective effects on the cardiovascular system. By modulating kinases involved in vascular inflammation and endothelial dysfunction, it could potentially prevent atherosclerosis and related complications .
- Researchers have investigated whether TAK-659 influences metabolic pathways. Its kinase inhibition profile may impact glucose homeostasis, lipid metabolism, and insulin sensitivity. This opens avenues for addressing type 2 diabetes and metabolic syndrome .
Cancer Therapy
Inflammation and Autoimmune Diseases
Neurodegenerative Disorders
Hematological Malignancies
Cardiovascular Health
Metabolic Disorders
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N5O/c18-12-3-1-2-4-13(12)25-16(27)24-11-5-7-26(8-6-11)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-11H,5-8H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGJOHABXZOWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2F)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.